molecular formula C10H12N2O2 B8477960 4-propoxy-1H-indazol-5-ol

4-propoxy-1H-indazol-5-ol

Cat. No.: B8477960
M. Wt: 192.21 g/mol
InChI Key: WUAXUQKABUZZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-1H-indazol-5-ol is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-propoxy-1H-indazol-5-ol

InChI

InChI=1S/C10H12N2O2/c1-2-5-14-10-7-6-11-12-8(7)3-4-9(10)13/h3-4,6,13H,2,5H2,1H3,(H,11,12)

InChI Key

WUAXUQKABUZZJD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC2=C1C=NN2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, trifluoroacetic acid (5.5 ml) was added to a solution of 4-propoxy-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole (852.6 mg) in dichloromethane (16.5 ml) at room temperature. After 2.5 hours, the reaction solution was poured onto ice, adjusted to pH 7 with an aqueous sodium hydroxide solution, and then extracted with ethyl acetate. The extract solution was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate). The residue purified was concentrated under reduced pressure and the resulting residue was washed with diethyl ether/hexane by repulping to obtain 4-propoxy-1H-indazol-5-ol (338.2 g, 80%, two steps).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
4-propoxy-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
Quantity
852.6 mg
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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